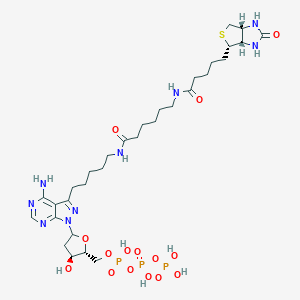
(1-Aminomethyl-cyclohexyl)-diethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Aminomethyl-cyclohexyl)-diethyl-amine” is a chemical compound with the molecular formula C11H24N2 . It is used in scientific research, including drug synthesis, catalysis, and organic transformations.
Molecular Structure Analysis
The molecular structure of “(1-Aminomethyl-cyclohexyl)-diethyl-amine” can be analyzed using tools like MolView . The compound has a cyclohexane ring with an aminomethyl group and a diethylamine group attached to it .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Ikram et al. (2015) detailed the synthesis and characterization of Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and its transition metal complexes. These compounds exhibited antioxidant properties and selective xanthine oxidase inhibitory activities, demonstrating potential for therapeutic applications. The zinc complex, in particular, showed notable enzyme inhibitory activity, offering insights into structure-activity relationships through molecular modeling studies Ikram et al., 2015.
Catalytic Activity
- Research on chiral bis(olefin)amine rhodium(I) complexes by Zweifel et al. (2009) explored their use in transfer hydrogenation reactions. The study highlighted the importance of tightly bound olefinic binding sites and a pronounced saw-horse-type structure for catalytic activity, although enantiomeric excesses remained modest. This work contributes to the understanding of transition metal complex catalysis in organic synthesis Zweifel et al., 2009.
Chemical Shifts Prediction in Amines
- Basso et al. (2007) conducted a study on the prediction of ^1H chemical shifts in amines, using both semiempirical and ab initio methods. The research provided valuable data for understanding the influence of the amino group on chemical shifts, aiding in the interpretation of complex NMR spectra in organic chemistry Basso et al., 2007.
Aminocarbonylation Reactions
- Müller et al. (2005) investigated the aminocarbonylation of iodoalkenes and iodobenzene using amino acid esters, under both conventional conditions and in ionic liquids. This study showcased an efficient method for synthesizing carboxamides, highlighting the versatility of amino acid esters as nucleophiles in palladium-catalyzed reactions Müller et al., 2005.
Aminomethylation Reactions
- A novel approach to the aminomethylation of aminoalkenes was developed by Li et al. (2017), utilizing aminals as both aminomethylation reagents and oxidants. This method facilitated the synthesis of important building blocks like 2-(2-aminoethyl)indoles and pyrrolidines, demonstrating a unique pathway towards complex amine derivatives Li et al., 2017.
Safety And Hazards
Propiedades
IUPAC Name |
1-(aminomethyl)-N,N-diethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)11(10-12)8-6-5-7-9-11/h3-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFZQQDMUXFKDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1(CCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429302 |
Source


|
| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminomethyl-cyclohexyl)-diethyl-amine | |
CAS RN |
131466-47-2 |
Source


|
| Record name | 1-(Diethylamino)cyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131466-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)







